molecular formula C14H9F2N3S B14104250 4-((3,4-difluorophenyl)amino)quinazoline-2(1H)-thione

4-((3,4-difluorophenyl)amino)quinazoline-2(1H)-thione

Cat. No.: B14104250
M. Wt: 289.31 g/mol
InChI Key: MXPVVBWBHBCKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione typically involves multi-step organic reactions. One common method is the condensation of 3,4-difluoroaniline with isothiocyanates, followed by cyclization to form the quinazoline core. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3,4-difluorophenyl)thiazole
  • 2-Amino-4-(4-nitrophenyl)thiazole
  • 2-Amino-4-(4-chlorophenyl)thiazole

Uniqueness

4-[(3,4-difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thione group

Properties

Molecular Formula

C14H9F2N3S

Molecular Weight

289.31 g/mol

IUPAC Name

4-(3,4-difluoroanilino)-1H-quinazoline-2-thione

InChI

InChI=1S/C14H9F2N3S/c15-10-6-5-8(7-11(10)16)17-13-9-3-1-2-4-12(9)18-14(20)19-13/h1-7H,(H2,17,18,19,20)

InChI Key

MXPVVBWBHBCKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.